

# Orantinib (SU6668): A Multi-Targeted Approach to Remodeling the Tumor Microenvironment

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Orantinib**

Cat. No.: **B1684534**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy.[1][2] Rather than viewing the tumor as a homogenous mass of malignant cells, we now understand it as a complex organ composed of cancer cells, stromal cells, immune cells, and an intricate vascular network.[3][4] **Orantinib** (formerly SU6668), a potent, orally bioavailable receptor tyrosine kinase inhibitor (TKI), represents a compelling therapeutic agent due to its ability to simultaneously engage multiple critical signaling nodes within the TME.[5][6] This guide provides a detailed examination of **Orantinib**'s mechanism of action and its multifaceted effects on the TME, with a focus on the vascular, stromal, and immune compartments. We will explore the causality behind its anti-tumor effects and provide validated experimental protocols for researchers seeking to investigate these interactions.

## Orantinib: A Profile of a Multi-Targeted Kinase Inhibitor

**Orantinib** is a small molecule inhibitor that competitively targets the ATP-binding sites of several receptor tyrosine kinases crucial for tumor growth and the maintenance of its microenvironment.[7][8] Its primary targets include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2 (KDR), a key mediator of angiogenesis.[5]
- Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFR $\beta$ , which is vital for the recruitment and function of pericytes and cancer-associated fibroblasts (CAFs).[8][9]
- Fibroblast Growth Factor Receptors (FGFRs): Involved in angiogenesis and tumor cell proliferation.[8][9]
- c-Kit (Stem Cell Factor Receptor): Implicated in the proliferation of certain tumor cells and myeloid lineage cells.[5][8]

This multi-targeted profile allows **Orantinib** to exert a powerful, pleiotropic effect, disrupting the synergistic signaling that cancer cells exploit within their supportive microenvironment.[1]

**Table 1: Orantinib (SU6668) Kinase Inhibitory Profile**

| Target             | Inhibition Type                | Potency (Ki)            | Key Role in TME                                             |
|--------------------|--------------------------------|-------------------------|-------------------------------------------------------------|
| PDGFR $\beta$      | ATP-Competitive                | 8 nM                    | Pericyte recruitment, CAF activation & proliferation        |
| FGFR1              | ATP-Competitive                | 1.2 $\mu$ M             | Angiogenesis, tumor cell proliferation                      |
| VEGFR2 (KDR/Flk-1) | ATP-Competitive                | 2.1 $\mu$ M (for Flt-1) | Endothelial cell proliferation & survival, vessel formation |
| c-Kit              | Autophosphorylation Inhibition | IC50: 0.1-1 $\mu$ M     | Myeloid cell differentiation, tumor cell survival           |

Data compiled from multiple sources.[8][9]

# Deconstructing the TME: Orantinib's Impact on Key Components

Orantinib's efficacy is not solely derived from direct cytotoxicity to cancer cells but rather from its profound ability to dismantle the supportive architecture of the TME.[\[10\]](#)

## Normalizing the Vascular Niche: A Potent Anti-Angiogenic Effect

Tumor angiogenesis is a hallmark of cancer, providing the necessary blood supply for tumor growth and metastasis.[\[11\]](#)[\[12\]](#)[\[13\]](#) **Orantinib** targets this process through a dual blockade of VEGFR and PDGFR signaling.

Causality of Action:

- VEGFR Inhibition: Directly blocks the proliferation, migration, and survival signals in vascular endothelial cells, which form the lining of blood vessels.[\[14\]](#)[\[15\]](#) This is the primary mechanism for halting the sprouting of new vessels.
- PDGFR Inhibition: Targets pericytes, the mural cells that wrap around and stabilize newly formed blood vessels. By inhibiting PDGFR $\beta$ , **Orantinib** disrupts pericyte recruitment, leading to vessel destabilization, increased leakiness, and eventual regression.[\[16\]](#) This combined attack on both endothelial cells and pericytes results in a more robust and sustained anti-angiogenic effect than targeting either pathway alone.[\[15\]](#)

The observable consequences are a significant reduction in microvessel density, apoptosis of tumor vascular cells, and the regression of established tumors in numerous xenograft models.[\[8\]](#)[\[15\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: **Orantinib**'s dual inhibition of VEGFR and PDGFR signaling pathways.

## Modulating the Stromal Compartment: Targeting Cancer-Associated Fibroblasts (CAFs)

CAFs are a major cellular component of the tumor stroma, actively promoting tumor progression by secreting growth factors, remodeling the extracellular matrix (ECM), and contributing to an immunosuppressive environment.[18][19] PDGFR signaling is a key driver of CAF activation and proliferation.[20]

Causality of Action: By potently inhibiting PDGFR $\beta$ , **Orantinib** can directly interfere with the pro-tumorigenic functions of CAFs. This is not merely an anti-proliferative effect; it can lead to a partial reversion of the activated CAF phenotype to one more closely resembling normal fibroblasts.[21] This "normalization" can reduce the secretion of factors that stimulate cancer

cell growth, effectively cutting off a vital line of communication between the tumor and its stroma.[20]



[Click to download full resolution via product page](#)

Caption: **Orantinib** disrupts the supportive signaling loop between tumor cells and CAFs.

## Reprogramming the Immune Milieu

The TME is often highly immunosuppressive, preventing the host immune system from mounting an effective anti-tumor response.[22][23] Key players in this suppression include M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][24] While direct studies on **Orantinib**'s immune effects are less extensive, the

known effects of TKIs on the immune landscape provide a strong rationale for its immunomodulatory potential.[25][26][27]

Causality of Action:

- Targeting TAMs: The c-Kit receptor, inhibited by **Orantinib**, is related to the CSF-1R pathway, which is critical for the recruitment, differentiation, and survival of TAMs, particularly the pro-tumor M2 phenotype.[8][28] By inhibiting this axis, **Orantinib** may reduce the infiltration of immunosuppressive M2 macrophages and potentially shift the M1/M2 balance toward an anti-tumor M1 phenotype.[26][29]
- Reducing Hypoxia: The anti-angiogenic effect of **Orantinib** can alleviate tumor hypoxia.[12] Hypoxia is a major driver of immunosuppression, promoting the recruitment of MDSCs and TAMs. By normalizing the vasculature, **Orantinib** can create a more oxygenated, less immunosuppressive TME, rendering it more permissive to cytotoxic T-cell infiltration and activity.[12]
- Modulating MDSCs: Sunitinib, a TKI with a similar target profile, has been shown to decrease MDSC populations in tumor tissues, thereby reducing their suppressive action on T cells.[1] It is highly probable that **Orantinib** exerts a similar effect.

The net result is a potential remodeling of the TME from an immunosuppressive "cold" state to an immune-active "hot" state, which has significant implications for combination therapies with immune checkpoint inhibitors.[1]



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for assessing **Orantinib**'s impact on tumor-infiltrating immune cells.

## Core Experimental Protocols

To empower researchers to validate and expand upon these findings, we provide the following self-validating, step-by-step protocols.

### Protocol 1: Immunohistochemistry (IHC) for Microvessel Density (MVD)

Objective: To quantify the anti-angiogenic effect of **Orantinib** by measuring the density of blood vessels in tumor tissue.

- Tissue Preparation:
  - Harvest tumors from control and **Orantinib**-treated animals (e.g., from a xenograft model[14][17]).
  - Fix tumors in 10% neutral buffered formalin for 24 hours.
  - Process and embed tissues in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
  - Cut 4-5  $\mu$ m sections and mount on positively charged slides.
- Deparaffinization and Rehydration:
  - Bake slides at 60°C for 1 hour.
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
  - Rinse in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature for 20 minutes.
- Staining Procedure:
  - Rinse sections in wash buffer (e.g., TBS-T).
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Rinse with wash buffer.
  - Apply a protein block (e.g., 5% normal goat serum) for 30 minutes to reduce non-specific binding.
  - Incubate with primary antibody against an endothelial marker (e.g., anti-CD31 or anti-von Willebrand Factor) overnight at 4°C.
  - Rinse with wash buffer.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Rinse with wash buffer.
  - Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.
  - Counterstain with hematoxylin.
- Dehydration and Mounting:
  - Dehydrate sections through a graded series of ethanol and clear in xylene.
  - Coverslip with a permanent mounting medium.
- Quantification:
  - Scan slides using a digital slide scanner.
  - Identify 3-5 "hot spots" (areas with the highest vessel density) at low magnification (100x).

- Count individual microvessels within these hot spots at high magnification (200x or 400x).
- Calculate the average MVD per field of view and compare between control and treated groups.

## Protocol 2: Multiparametric Flow Cytometry for Immune Cell Profiling

Objective: To dissect the changes in tumor-infiltrating immune cell populations following **Orantinib** treatment.

- Tumor Dissociation:
  - Excise fresh tumors from control and **Orantinib**-treated animals (from a syngeneic, immunocompetent model).
  - Mince the tumor tissue finely with a scalpel in ice-cold RPMI medium.
  - Transfer to a gentleMACS C Tube with an appropriate enzyme cocktail (e.g., collagenase, DNase I) and process using a gentleMACS Dissociator according to the manufacturer's protocol.
  - Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
- Red Blood Cell Lysis (Optional):
  - If the sample is bloody, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice.
  - Quench the reaction with excess FACS buffer (PBS + 2% FBS).
- Cell Staining:
  - Count viable cells using a hemocytometer or automated cell counter.
  - Aliquot 1-2 million cells per tube.
  - Perform a viability stain (e.g., Zombie NIR™, Ghost Dye™) to exclude dead cells from analysis.

- Block Fc receptors with an anti-CD16/32 antibody (Fc block) for 10 minutes to prevent non-specific antibody binding.
  - Add the cocktail of fluorophore-conjugated surface antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Ly6G, Ly6C, CD206, MHC-II) and incubate for 30 minutes on ice in the dark.
- Fixation and Permeabilization (for intracellular targets):
    - Wash cells with FACS buffer.
    - If staining for intracellular markers (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic T cells), fix and permeabilize cells using a dedicated kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
    - Incubate with intracellular antibodies for 30-45 minutes at room temperature.
  - Data Acquisition and Analysis:
    - Wash cells and resuspend in FACS buffer.
    - Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa™, Cytek® Aurora). Ensure compensation controls (single-stained beads or cells) are run for each fluorophore.
    - Analyze the data using software like FlowJo™ or FCS Express™. Use a sequential gating strategy to identify major populations (e.g., Live cells -> CD45+ -> Myeloid/Lymphoid) and then specific subsets (e.g., TAMs, T-cells). Compare percentages and absolute counts between treatment groups.

## Conclusion and Future Directions

**Orantinib**'s mechanism of action extends far beyond simple tumor cell growth inhibition. Its true strength lies in its ability to simultaneously disrupt angiogenesis, modulate the tumor stroma, and potentially re-awaken an anti-tumor immune response.[\[1\]](#) This multi-pronged attack on the TME makes it a powerful agent for dismantling the supportive infrastructure that tumors rely on for their survival and progression.

The insights gained from studying **Orantinib** underscore a critical principle in modern oncology: targeting the TME is a key strategy for overcoming therapeutic resistance.[\[1\]](#)[\[2\]](#) The future of **Orantinib** and similar TKIs will likely involve rational combination therapies. Pairing the TME-normalizing effects of **Orantinib** with immune checkpoint inhibitors could be particularly synergistic, using **Orantinib** to turn "cold" tumors "hot" and thereby sensitizing them to immunotherapy.[\[12\]](#) Advanced analytical methods, such as single-cell RNA sequencing and spatial transcriptomics, will be essential to fully map the dynamic TME remodeling induced by these agents and to identify predictive biomarkers for patient stratification.[\[30\]](#)[\[31\]](#)[\[32\]](#)

## References

- Tumor Microenvironment Study Protocols. Advances In Experimental Medicine And Biology - SLCS.
- Hoekman, K. (2001). SU6668, a Multitargeted Angiogenesis Inhibitor. *Cancer Journal*.
- **Orantinib** (SU6668) PDGFR inhibitor. Selleck Chemicals.
- **Orantinib** (SU6668) | Tyrosine Kinase Inhibitor. MedChemExpress.
- Yamada, Y., et al. (2005). Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. *Anticancer Research*.
- Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. *Cancer Research*.
- Uehara, M., et al. (2006). Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells. *Oncology Reports*.
- Laird, A. D., et al. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice.
- Acker, T., & Plate, K. H. (2007). Methods to study the tumor microenvironment under controlled oxygen conditions. *Experimental Cell Research*.
- Crouigneau, R., et al. (2022). Mimicking and analyzing the tumor microenvironment.
- Cancer-associated Fibroblasts and Therapies That Interfere with Their Activity.
- Definition of **orantinib**. NCI Drug Dictionary.
- Li, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect. *Journal for ImmunoTherapy of Cancer*.
- **Orantinib** - Drug Targets, Indications, Patents.
- Guerriero, J. L. (2018). Targeting Tumor-Associated Macrophages as a Potential Strategy to Enhance the Response to Immune Checkpoint Inhibitors. *Frontiers in Immunology*.
- Li, F., et al. (2023).
- Li, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect.

- Lai, C. H., et al. (2018). Targeting tumour microenvironment by tyrosine kinase inhibitor. *Molecular Cancer*.
- Exploring the immune-tumor microenvironment using high resolution single-cell spatial transcriptomics. Akoya Biosciences.
- Heye, T., et al. (2011). Assessment of tumor response to tyrosine kinase inhibitors. *American Journal of Roentgenology*.
- Kim, M. H., et al. (2018). Immune microenvironment change after acquiring resistance to EGFR TKI therapy in EGFR mutant non-small cell lung cancer. *AACR Journals*.
- Luo, J., et al. (2024). Development of anti-cancer drugs for tumor-associated macrophages: a comprehensive review and mechanistic insights.
- How clinicians use spatial transcriptomics to interpret the complexity of tumor microenvironment?. YouTube.
- Zhang, Y., et al. (2023). Strategies targeting tumor immune and stromal microenvironment and their clinical relevance. *Journal of Controlled Release*.
- Schmidt, M., & Schmidt, M. (2007). The impact of anti-angiogenic agents on cancer therapy. *Biochimica et Biophysica Acta (BBA) - Reviews on Cancer*.
- Jayasinghe, C., et al. (2022). Tumor Associated Macrophages: Origin, Recruitment, Phenotypic Diversity, and Targeting. *Frontiers in Immunology*.
- AI-SAYED, H., et al. (2023). Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review. *Cancers*.
- Jiang, T., et al. (2022). Immunological effect of tyrosine kinase inhibitors on the tumor immune environment in non-small cell lung cancer. *Oncology Letters*.
- Vitale, I., et al. (2019). Tumor microenvironment as a therapeutic target in cancer. *Signal Transduction and Targeted Therapy*.
- Najafi, M., et al. (2019).
- UC San Diego Researchers Convert Pro-Tumor Macrophages into Cancer Killers. (2019). UC San Diego Health.
- Liu, T., et al. (2021). Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy. *Genes & Diseases*.
- Murarsky, A., et al. (2021). Aspects of the Tumor Microenvironment Involved in Immune Resistance and Drug Resistance. *Frontiers in Immunology*.
- Fukumura, D., et al. (2018). Anti-angiogenesis for cancer revisited: Is there a role for combinations with immunotherapy?. *Angiogenesis*.
- Li, C., et al. (2022). Tumor immune microenvironment in epidermal growth factor receptor-mutated non-small cell lung cancer before and after epidermal growth factor receptor tyrosine kinase inhibitor treatment: a narrative review.
- Rodrigues, C., et al. (2019). Targeting Tumor Microenvironment for Cancer Therapy.

- Lev-Ari, S., et al. (2010). Dasatinib reverses Cancer-associated Fibroblasts (CAFs) from primary Lung Carcinomas to a Phenotype comparable to that of normal Fibroblasts. *Cancer Research*.
- de Boüard, S., et al. (2008). Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. *Neuro-Oncology*.
- Gonzalez, H., et al. (2018). Dual Effect of Immune Cells within Tumour Microenvironment: Pro- and Anti-Tumour Effects. *Cancers*.
- Xia, Y., et al. (2022). The role of innate immune cells in the tumor microenvironment and research progress in anti-tumor therapy. *Frontiers in Immunology*.
- Dufies, M., et al. (2021). Latest Advances in Targeting the Tumor Microenvironment for Tumor Suppression.
- Nakamura, Y., et al. (2011). Imatinib mesylate inhibits the proliferation-stimulating effect of human lung cancer-associated stromal fibroblasts on lung cancer cells. *Cancer Science*.
- Amălinei, C., et al. (2019).
- Attieh, Y., et al. (2017). Cancer-associated fibroblasts lead tumor invasion through integrin- $\beta$ 3-dependent fibronectin assembly. *Journal of Cell Biology*.
- Nishida, N., et al. (2006). Tumour Angiogenesis and Angiogenic Inhibitors: A Review. *Journal of Veterinary Medical Science*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Targeting tumour microenvironment by tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor microenvironment as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. Facebook [cancer.gov]
- 6. Orantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 9. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 10. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-angiogenesis for cancer revisited: Is there a role for combinations with immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumour Angiogenesis and Angiogenic Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- 19. Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imatinib mesylate inhibits the proliferation-stimulating effect of human lung cancer-associated stromal fibroblasts on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dasatinib reverses Cancer-associated Fibroblasts (CAFs) from primary Lung Carcinomas to a Phenotype comparable to that of normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Aspects of the Tumor Microenvironment Involved in Immune Resistance and Drug Resistance [frontiersin.org]
- 23. Dual Effect of Immune Cells within Tumour Microenvironment: Pro- and Anti-Tumour Effects and Their Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Roles of tumor-associated macrophages in tumor progression: implications on therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [jtc.bmj.com](http://jtc.bmj.com) [jtc.bmj.com]
- 26. [researchgate.net](http://researchgate.net) [researchgate.net]

- 27. Immunological effect of tyrosine kinase inhibitors on the tumor immune environment in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of anti-cancer drugs for tumor-associated macrophages: a comprehensive review and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The role of innate immune cells in the tumor microenvironment and research progress in anti-tumor therapy [frontiersin.org]
- 30. Tumor Microenvironment Study Protocols Advances In Experimental Medicine And Biology [portal.slcs.edu.in]
- 31. Mimicking and analyzing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- To cite this document: BenchChem. [Orantinib (SU6668): A Multi-Targeted Approach to Remodeling the Tumor Microenvironment]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684534#orantinib-effect-on-tumor-microenvironment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)